molecular formula C12H26N2O2 B12500252 tert-Butyl methyl(5-(methylamino)pentyl)carbamate

tert-Butyl methyl(5-(methylamino)pentyl)carbamate

Cat. No.: B12500252
M. Wt: 230.35 g/mol
InChI Key: AZEVUOQZJZPSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: tert-Butyl methyl(5-(methylamino)pentyl)carbamate CAS No.: 1311458-36-2 Molecular Formula: C₁₁H₂₄N₂O₂ Molecular Weight: 216.32 g/mol Storage: Requires protection from light and storage in a dry environment at 2–8°C . Hazard Profile: Classified under GHS Hazard Statements H302 (harmful if swallowed), H315 (skin irritation), H318 (serious eye damage), and H410 (toxic to aquatic life). Precautionary measures include using protective gloves and avoiding environmental release .

This compound features a pentyl chain substituted with a methylamino group and a tert-butyl carbamate moiety. Its aliphatic structure and functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-methyl-N-[5-(methylamino)pentyl]carbamate

InChI

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14(5)10-8-6-7-9-13-4/h13H,6-10H2,1-5H3

InChI Key

AZEVUOQZJZPSQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCNC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

tert-Butyl (5-bromopentyl)carbamate (CAS 83948-54-3)
  • Molecular Formula: C₁₀H₂₀BrNO₂
  • Molecular Weight : 266.18 g/mol
  • Key Differences: Replaces the methylamino group with a bromine atom.
  • Reactivity: The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions, unlike the methylamino group in the target compound, which participates in hydrogen bonding or further alkylation .
  • Applications : Used as a precursor in cross-coupling reactions or polymer chemistry.
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol
  • Key Differences: Incorporates an aromatic phenyl ring with amino and methyl substituents.
  • Used in CNS drug development .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0)
  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol
  • Key Differences : Contains a pyrimidine ring with fluorine and hydroxy substituents.
  • Applications : Likely used in kinase inhibitor synthesis due to its heterocyclic structure, which facilitates target binding in medicinal chemistry .

Physicochemical Properties

Property tert-Butyl methyl(5-(methylamino)pentyl)carbamate tert-Butyl (5-bromopentyl)carbamate tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
Molecular Weight 216.32 g/mol 266.18 g/mol 236.31 g/mol
Solubility Likely polar aprotic solvents (e.g., DMF) Moderate in THF or DCM Low in water; soluble in methanol
Melting Point Not reported Not reported White solid (exact mp unspecified)
Reactivity Amine alkylation, carbamate cleavage Nucleophilic substitution Aromatic electrophilic substitution

Biological Activity

Tert-Butyl methyl(5-(methylamino)pentyl)carbamate, identified by its CAS number 124073-01-4, is a carbamate derivative notable for its unique structural features, including a tert-butyl group and a methylamino side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may be leveraged in drug development targeting specific diseases.

  • Molecular Formula : C_{12}H_{25}N_{2}O_{2}
  • Molecular Weight : 230.35 g/mol
  • Boiling Point : Approximately 301.7 °C
  • Density : 0.935 g/cm³

These properties suggest that the compound is a moderately sized organic molecule, which may influence its pharmacokinetics and pharmacodynamics.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. These interactions are critical for understanding the compound's therapeutic potential.

1. Anti-inflammatory Activity

Research has shown that compounds structurally similar to this compound possess significant anti-inflammatory properties. For instance, studies on related carbamates have demonstrated their ability to inhibit inflammation in vivo, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

CompoundInhibition PercentageStandard Drug Comparison
4a54.239%Indomethacin
4i39.021%Indomethacin

2. Binding Affinity Studies

Binding affinity studies are crucial for understanding the pharmacological profile of this compound. These studies typically focus on the compound's ability to interact with various receptors and enzymes, which can be indicative of its therapeutic efficacy.

  • Enzyme Interaction : The compound may inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), an enzyme involved in cholesterol metabolism, suggesting potential applications in managing hypercholesterolemia .

3. Structure-Activity Relationship (SAR)

The unique structure of this compound allows for a detailed exploration of its structure-activity relationship (SAR). The presence of the five-carbon chain with a methylamino group is hypothesized to enhance its biological activity compared to other carbamate derivatives.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Anti-inflammatory Effects : A study demonstrated that related carbamates exhibited significant anti-inflammatory effects in rat models, providing a foundation for further exploration of this compound in this area .
  • Cholesterol Regulation : Investigations into PCSK9 inhibitors have highlighted compounds that modulate cholesterol levels effectively, suggesting that this compound could play a role in cardiovascular health management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.